N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential interactions with various biological targets .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine core is a crucial part of the molecule that can interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
The pyrazolo[1,5-a]pyrimidine core is known to have good solubility, which could potentially impact the compound’s bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
It is known that the environment can significantly impact the activity of similar compounds .
Preparation Methods
The synthesis of N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide typically involves the condensation of aminopyrazole with a suitable β-enaminone derivative under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where electron-donating groups are present
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclohex-3-ene-1-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: These compounds are selective and orally bioavailable inhibitors of discoidin domain receptor 1 (DDR1).
7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide: This compound is a potent, selective, and CNS-penetrant IRAK4 inhibitor for the treatment of ischemic stroke.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly suitable for applications in bioimaging and as a chemosensor .
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-10-16-19-11-14(12-21(16)20-13)6-5-9-18-17(22)15-7-3-2-4-8-15/h2-3,10-12,15H,4-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXUXUSLYDKKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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